molecular formula C21H18N4O2S B11356158 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B11356158
M. Wt: 390.5 g/mol
InChI Key: PFGFEIHRBBEOJB-UHFFFAOYSA-N
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Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide: , also known by its systematic name, is a complex organic compound. Let’s break down its structure:

  • The core structure consists of a butanamide group (a four-carbon chain with an amide functional group) attached to two heterocyclic rings:
    • The first ring is a 1,2,4-oxadiazole ring, which contains nitrogen and oxygen atoms.
    • The second ring is a 1,3-thiazole ring, containing nitrogen and sulfur atoms.

This compound exhibits interesting properties due to the combination of these two heterocyclic moieties.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:

  • Heterocyclization Approach:

    • One approach involves the heterocyclization of appropriate precursors. For example, starting with a 3-phenyl-1,2,4-oxadiazole and a 4-phenyl-1,3-thiazole, the amide linkage can be formed to yield the target compound.
    • Reaction conditions typically involve heating the reactants in a suitable solvent (e.g., DMF or DMSO) with a base (such as potassium carbonate) to facilitate the cyclization.
  • Multicomponent Reactions (MCRs):

    • MCRs are efficient methods for constructing complex molecules. In this case, a multicomponent reaction involving three or more reactants could lead to the formation of the desired compound.
    • For example, a one-pot reaction involving an isocyanide, an aldehyde, and a thiol could generate the target structure.

Industrial Production:

While industrial-scale production methods may not be widely documented for this specific compound, research laboratories often synthesize it for further investigation.

Chemical Reactions Analysis

The compound can undergo various reactions:

    Oxidation: The thiazole and oxadiazole rings may be oxidized under appropriate conditions.

    Reduction: Reduction of the carbonyl group in the amide can occur.

    Substitution: The phenyl groups may undergo substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles (for substitution) are relevant.

    Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the amide could yield the corresponding amine.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic structure, which often correlates with bioactivity.

    Anticancer Agents: Some derivatives exhibit promising anticancer activity.

    Antimicrobial Properties: Certain analogs show antibacterial or antifungal effects.

    Photophysical Properties: The compound’s fluorescence properties make it useful in imaging and sensing applications.

Mechanism of Action

The exact mechanism of action depends on the specific derivative. potential targets include:

    Enzymes: Interaction with enzymes involved in cell processes.

    Receptors: Binding to specific receptors.

    Cell Signaling Pathways: Modulation of intracellular signaling pathways.

Comparison with Similar Compounds

    1,2,4-Oxadiazoles: These are known for their diverse biological activities.

    1,3-Thiazoles: Commonly found in natural products and pharmaceuticals.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C21H18N4O2S/c26-18(23-21-22-17(14-28-21)15-8-3-1-4-9-15)12-7-13-19-24-20(25-27-19)16-10-5-2-6-11-16/h1-6,8-11,14H,7,12-13H2,(H,22,23,26)

InChI Key

PFGFEIHRBBEOJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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